2-(6-氯-9H-咔唑-2-基)丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

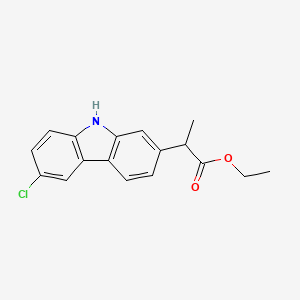

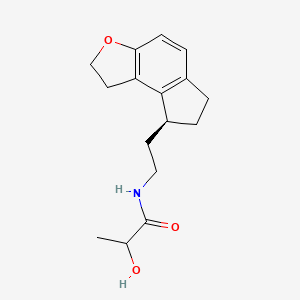

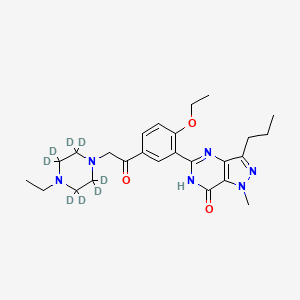

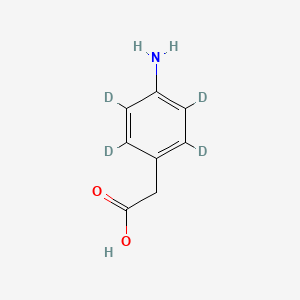

Ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate is a compound with the molecular formula C17H16ClNO2 . It is related to 2-(9H-Carbazol-9-yl)ethyl acrylate (PCz), an acrylate-based conducting polymer with carbazole as an electron-donating pendant group .

Synthesis Analysis

The synthesis of related compounds involves the reaction of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid (carprofen) with methanol, in the presence of concentrated sulfuric acid, leading to methyl (2 RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate (carprofen methyl ester) .Molecular Structure Analysis

The molecular structure of Ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate contains a total of 39 bonds, including 23 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 1 double bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, and 1 Pyrrole .Physical and Chemical Properties Analysis

Ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate exhibits high charge carrier mobility and photochemical stability, similar to its related compound, 2-(9H-Carbazol-9-yl)ethyl acrylate .科学研究应用

食品和饮料中的氨基甲酸乙酯

氨基甲酸乙酯 (EC) 是一种与乙酯(如“2-(6-氯-9H-咔唑-2-基)丙酸乙酯”)在结构上相关的化合物,存在于发酵食品和饮料中。它对多种物种具有遗传毒性和致癌性。已对食品中 EC 的存在及其形成机制(包括在发酵过程中通过尿素和氰化物通过化学反应形成)进行了广泛的研究。已经开发出各种方法来检测和降低食品中的 EC 水平,这强调了监测和控制消费品中潜在有害化合物的必要性 (Weber 和 Sharypov,2009)。

醚类化合物的生物降解和归趋

对醚类化合物(如叔丁基乙醚 (ETBE))的研究提供了对结构相关物质的生物降解和环境归趋的见解。了解微生物如何降解土壤和地下水中的 ETBE 可以为类似化合物的环境影响评估提供信息,可能包括“2-(6-氯-9H-咔唑-2-基)丙酸乙酯”。这些研究强调了特定酶和微生物途径在分解醚类化合物和减轻其环境影响中的作用 (Thornton 等人,2020)。

离子液体和化学反应

离子液体在化学反应中的应用,包括涉及卤代铝室温离子液体 (RTIL) 的反应,让我们得以一窥创新型溶剂,这些溶剂可以促进各种化学转化。该领域的研究所能为探索如何合成或在新型化学工艺中或作为有机合成中的中间体使用“2-(6-氯-9H-咔唑-2-基)丙酸乙酯”提供基础知识 (Tsuda、Stafford 和 Hussey,2017)。

作用机制

Target of Action

Carprofen Ethyl Ester, also known as Ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate or UNII-UU089KH56H, is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Carprofen . The primary targets of Carprofen are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

The mode of action of Carprofen Ethyl Ester is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, the compound prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . It’s worth noting that the selectivity of Carprofen for COX-1 or COX-2 can vary between species .

Biochemical Pathways

The biochemical pathways affected by Carprofen Ethyl Ester involve the cyclooxygenase pathway. The inhibition of COX-1 and COX-2 enzymes disrupts the conversion of arachidonic acid to prostaglandins . This disruption leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .

Pharmacokinetics

For instance, Carprofen has been found to have a half-life of about 8.52 hours following a single subcutaneous injection of 20 mg/kg . When administered orally, Carprofen reaches a steady state within 24 hours, with plasma levels of around 60 µg/ml

Result of Action

The molecular and cellular effects of Carprofen Ethyl Ester’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . Additionally, some Carprofen derivatives have been found to exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria .

生化分析

Biochemical Properties

Carprofen Ethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH). The compound interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, Carprofen Ethyl Ester inhibits FAAH, an enzyme responsible for the degradation of endocannabinoids, leading to increased levels of these signaling molecules . These interactions highlight the compound’s potential as an anti-inflammatory and analgesic agent.

Cellular Effects

Carprofen Ethyl Ester exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of COX enzymes results in decreased production of prostaglandins, which are key mediators of inflammation and pain . Furthermore, Carprofen Ethyl Ester’s inhibition of FAAH leads to elevated levels of endocannabinoids, which can modulate cell signaling pathways involved in pain perception and inflammation . These effects underscore the compound’s potential therapeutic applications in managing inflammatory conditions.

Molecular Mechanism

The molecular mechanism of Carprofen Ethyl Ester involves its binding interactions with COX and FAAH enzymes. The compound binds to the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, Carprofen Ethyl Ester binds to FAAH, inhibiting its activity and leading to increased levels of endocannabinoids . These molecular interactions elucidate the compound’s dual mechanism of action as an anti-inflammatory and analgesic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carprofen Ethyl Ester have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on COX and FAAH enzymes . Prolonged exposure to Carprofen Ethyl Ester may lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that the compound can exert sustained anti-inflammatory and analgesic effects, although its stability and degradation must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of Carprofen Ethyl Ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX and FAAH enzymes, providing anti-inflammatory and analgesic benefits . At higher doses, Carprofen Ethyl Ester may exhibit toxic or adverse effects, including gastrointestinal and renal toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Carprofen Ethyl Ester is involved in several metabolic pathways, including its interaction with enzymes such as COX and FAAH. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are subsequently excreted via the kidneys . The compound’s involvement in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, Carprofen Ethyl Ester is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target enzymes . Additionally, Carprofen Ethyl Ester may interact with specific transporters that facilitate its uptake and distribution within cells . These interactions influence the compound’s localization and accumulation, impacting its overall efficacy.

Subcellular Localization

Carprofen Ethyl Ester’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX and FAAH enzymes . Additionally, Carprofen Ethyl Ester may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

属性

IUPAC Name |

ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-3-21-17(20)10(2)11-4-6-13-14-9-12(18)5-7-15(14)19-16(13)8-11/h4-10,19H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNXGCFGFSARFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52262-89-2 |

Source

|

| Record name | Ethyl-2-(6-chloro-9H-carbazol-2-yl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052262892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL-2-(6-CHLORO-9H-CARBAZOL-2-YL)PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU089KH56H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

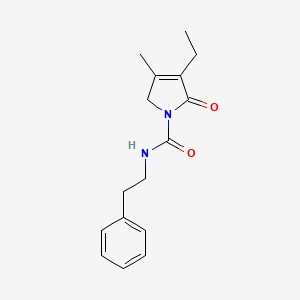

![(2S)-2-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-3-[5-(dimethylaminosulfonyl)-8-hydroxy-2-quinolyl]propionic acid](/img/structure/B563933.png)

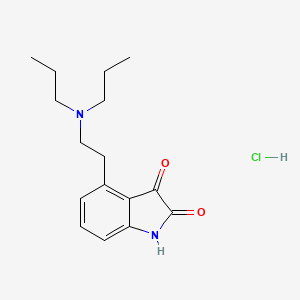

![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)